

biological activity comparison of Methyl 5-(tert-butoxycarbonylamino)nicotinate derivatives

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Compound of Interest

Compound Name: Methyl 5-(tert-butoxycarbonylamino)nicotinate

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Comparative Analysis of the Biological Activities of Nicotinate Derivatives

While direct comparative studies on the biological activities of a series of **Methyl 5-(tert-butoxycarbonylamino)nicotinate** derivatives are not extensively available in the public domain, a broader examination of structurally related nicotinic acid and nicotinate derivatives reveals a diverse range of pharmacological activities. This guide synthesizes available data on these related compounds to provide a comparative overview of their potential as anticancer, antimicrobial, and antitubercular agents.

Anticancer Activity of Nicotinic Acid Derivatives

Recent research has focused on the synthesis and evaluation of novel nicotinamide and picolinamide derivatives as potent antitumor agents. The anti-proliferative activity of these compounds is often evaluated against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
9h	HGC-27 (Human gastric cancer)	1.40	[1]
9u	HGC-27 (Human gastric cancer)	4.56	[1]

Note: Compounds 9h and 9u are 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides derivatives.

Antimicrobial and Antitubercular Activity

Derivatives of nicotinic acid have also been investigated for their efficacy against various microbial and mycobacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Thiazolo[4,5-b]pyridin-2-one Derivatives

Compound	Microbial Strain	MIC (μg/mL)	Reference
Compound 13	Staphylococcus epidermidis ATCC 12228	1.95	
Compound 25	Bacillus subtilis ATCC 6633	7.81	[2]
Compound 25	Staphylococcus aureus ATCC 6538	7.81	[2]
Compound 25	Staphylococcus aureus ATCC 43300 MRSA	15.62	[2]
Compound 3g	Pseudomonas aeruginosa	0.21 μM	
Compound 3g	Escherichia coli	0.21 μM	[3]

Note: Compounds 13 and 25 are derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. Compound 3g is a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative.

A separate line of investigation has explored derivatives targeting MbtI, a salicylate synthase essential for mycobacteria, as potential antitubercular agents. While several compounds showed enzymatic inhibition, their activity against *M. bovis* BCG was limited, with MIC99 values greater than 250 μ M for many derivatives, indicating that in vitro enzyme inhibition did not always translate to whole-cell activity.^[4]

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[5]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **IC₅₀ Determination:** The IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.



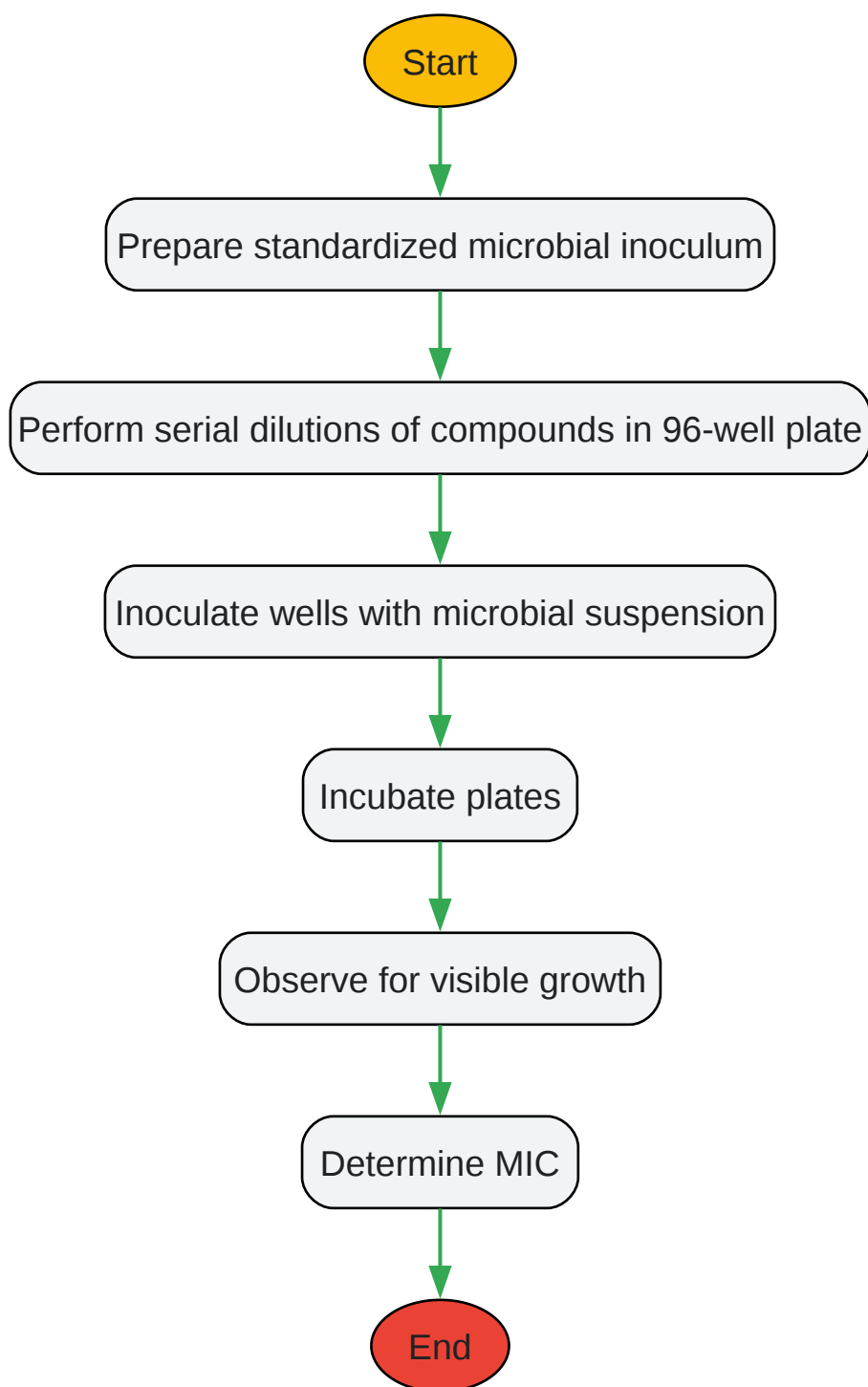
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MTT Assay Experimental Workflow

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- **Serial Dilution:** The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions for the specific microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



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Broth Microdilution for MIC Determination

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